molecular formula C23H19N3O5S2 B2628215 N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261005-46-2

N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2628215
CAS RN: 1261005-46-2
M. Wt: 481.54
InChI Key: IRDUYMVUPTZNQT-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H19N3O5S2 and its molecular weight is 481.54. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Degradation of Pharmaceutical Compounds

The compound N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may have relevance in the study of the degradation pathways and biotoxicity of pharmaceutical compounds in the environment. For instance, Qutob et al. (2022) explored the advanced oxidation processes (AOPs) used to treat acetaminophen from aqueous media, discussing the by-products, their biotoxicity, and the degradation pathways. This comprehensive review might be relevant to understanding how similar compounds behave in terms of environmental persistence and degradation mechanisms (Qutob et al., 2022).

Drug Synthesis and Impurities

The compound also has implications in the synthesis and study of pharmaceutical impurities. For instance, Saini et al. (2019) reviewed novel methods for synthesizing omeprazole and the pharmaceutical impurities of proton pump inhibitors. This paper emphasizes the study of various pharmaceutical impurities, including processes that lead to the formation of such compounds during drug synthesis (Saini et al., 2019).

Removal of Organic Pollutants

The study by Prasannamedha et al. (2020) on the removal of sulfamethoxazole, a persistent organic pollutant, using cleaner techniques, might provide insights into the methods for handling pollutants including compounds with a similar structure. This review comprehensively covers the occurrence, fate, toxicity effects, and removal technologies of such pollutants, providing a perspective on handling complex organic molecules in the environment (Prasannamedha et al., 2020).

Enzymatic Degradation of Pollutants

Furthermore, Husain and Husain (2007) discussed the enzymatic approach to the remediation of various organic pollutants present in wastewater from industries. They highlighted the role of enzymes and redox mediators in degrading recalcitrant compounds, which might be relevant for understanding how compounds like N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can be treated in industrial settings (Husain & Husain, 2007).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S2/c1-29-16-4-2-3-14(9-16)11-26-22(28)21-17(7-8-32-21)25-23(26)33-12-20(27)24-15-5-6-18-19(10-15)31-13-30-18/h2-10H,11-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDUYMVUPTZNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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